2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a piperazine ring, a pyrazine ring, and a sulfanyl group
Preparation Methods
The synthesis of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. The preparation begins with the formation of the piperazine and pyrazine rings, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyrazine rings play a crucial role in binding to these targets, while the sulfanyl group may enhance the compound’s stability and reactivity. The pathways involved can vary depending on the specific application, but generally, the compound modulates the activity of its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds include those with piperazine and pyrazine rings, such as:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-5-7-22(33-4)8-6-21/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXIYRCLGANTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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